molecular formula C16H17NO4S B2691901 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,5-dimethylbenzene-1-sulfonamide CAS No. 312526-05-9

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2691901
CAS No.: 312526-05-9
M. Wt: 319.38
InChI Key: ARUSXJJNBOQQKE-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound that features a benzodioxole moiety and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,5-dimethylbenzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,5-dimethylbenzene-1-sulfonamide involves the inhibition of specific enzymes and pathways. For instance, it can inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2,5-dimethylbenzene-1-sulfonamide is unique due to its specific combination of the benzodioxole and sulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-11-3-4-12(2)16(7-11)22(18,19)17-9-13-5-6-14-15(8-13)21-10-20-14/h3-8,17H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUSXJJNBOQQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641910
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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